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Introduction

Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with
current pharmacological interventions often demonstrating limited efficacy and undesirable side
effects. A promising avenue of research involves the modulation of the brain's vasopressin
system. SRX246, a first-in-class, orally bioavailable, and centrally-acting vasopressin Vl1a
receptor antagonist, has emerged as a novel investigational compound for the treatment of
PTSD and other stress-related disorders. This technical guide provides a comprehensive
overview of the core scientific and clinical data related to the investigation of SRX246 for
PTSD.

Mechanism of Action: Targeting the Vasopressin
Vl1a Receptor

SRX246 is a small-molecule antagonist with high selectivity for the vasopressin V1a receptor.
[1] Arginine vasopressin (AVP) is a neuropeptide implicated in the regulation of social
behaviors, stress, and anxiety.[2] In the context of PTSD, the V1a receptor is a key target due
to its role in mediating the effects of AVP on fear and anxiety circuits in the brain. The Vl1a
receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gg/11 proteins.[3]
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Upon binding of AVP, the V1a receptor activates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC). This signaling cascade is believed to contribute to the
heightened states of fear and anxiety characteristic of PTSD. By competitively blocking the V1a
receptor, SRX246 is hypothesized to attenuate the downstream signaling initiated by AVP,
thereby mitigating the neurobiological underpinnings of PTSD symptoms.

Cytosol

Cell Membrane

SRX246

ivates @ Activates —° Hydrolyzes

Click to download full resolution via product page
Diagram 1: SRX246 Mechanism of Action at the Vasopressin V1a Receptor.

Preclinical Evidence

The rationale for investigating SRX246 in PTSD is supported by preclinical studies in animal
models of fear and anxiety.[4][5] A key model utilized to establish the proof-of-concept involved
predator fear conditioning in rats.

Experimental Protocol: Predator Scent Fear
Conditioning with fMRI in Rats

This protocol provides a representative methodology based on descriptions of preclinical
studies supporting the clinical development of SRX246.

Objective: To assess the effect of SRX246 on fear-induced brain activity in a predator scent-

based fear conditioning model in rats.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b611003?utm_src=pdf-body
https://www.benchchem.com/product/b611003?utm_src=pdf-body-img
https://www.benchchem.com/product/b611003?utm_src=pdf-body
https://www.benchchem.com/product/b611003?utm_src=pdf-body
https://www.creative-biolabs.com/avpr1a-membrane-protein-introduction.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7864378/
https://www.benchchem.com/product/b611003?utm_src=pdf-body
https://www.benchchem.com/product/b611003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Animals: Adult male Sprague-Dawley rats.

Materials:

o SRX246 (or vehicle control)

e Fear conditioning apparatus

e Odor delivery system

e Predator scent (e.g., ferret odor)

o Conditioned stimulus (e.g., sucrose solution)

e Functional Magnetic Resonance Imaging (fMRI) scanner equipped for small animals

Procedure:

e Habituation: Rats are habituated to the fMRI scanner environment and the odor delivery
system to minimize stress-induced artifacts.

« Conditioning:

[¢]

Rats are placed in the fear conditioning apparatus.

[¢]

They are presented with a conditioned stimulus (CS), such as a novel sucrose solution to
drink.

[e]

Simultaneously, they are exposed to an unconditioned stimulus (US), which is the predator
scent (ferret odor), for a defined duration.

[¢]

This pairing of the CS and US is repeated over several trials.

e Treatment:

o Following the conditioning phase, rats are randomly assigned to receive either SRX246 or
a vehicle control, administered orally at a predetermined dose.

o fMRI Scanning:
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o Two weeks after conditioning, the rats are placed in the fMRI scanner.

o They are re-exposed to the conditioned stimulus (sucrose solution) in the absence of the
predator scent.

o Blood-oxygen-level-dependent (BOLD) fMRI signals are acquired to measure brain
activity.

o Data Analysis:

o The BOLD signal changes in response to the CS are compared between the SRX246-
treated and vehicle-treated groups.

o Regions of interest (ROIs) include the limbic cortex and hippocampus, areas known to be
involved in fear memory.

Expected Outcome: In untreated animals, re-exposure to the sucrose-associated traumatic
memory is expected to elicit a hyperarousal pattern of BOLD activity in the limbic cortex and
hippocampus. Treatment with SRX246 is hypothesized to block or significantly attenuate this
hyperarousal pattern of brain activity.

Clinical Investigation in PTSD

SRX246 has been evaluated in a Phase 2, proof-of-concept, randomized, double-blind,
placebo-controlled crossover clinical trial for the treatment of adults with PTSD
(NCT02733614).[6]

Experimental Protocol: Phase 2 Crossover Trial
(NCT02733614)

Objective: To evaluate the efficacy, safety, and tolerability of SRX246 in adults with a primary
diagnosis of PTSD.

Study Design: An 18-week, randomized, double-blind, placebo-controlled crossover trial.
Participants: Adult veterans and civilians with a primary diagnosis of PTSD.[6]

Intervention:
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» SRX246: 160 mg administered orally twice daily (BID).

o Placebo: Matching placebo capsules administered orally twice daily.

Procedure:

o Randomization: Participants were randomly assigned to one of two treatment sequences:

o Group 1: SRX246 for 8 weeks, followed by a 1-week washout period, then placebo for 8
weeks.

o Group 2: Placebo for 8 weeks, followed by a 1-week washout period, then SRX246 for 8
weeks.

o Assessments: Participants were assessed at baseline and every two weeks throughout the
trial.

Outcome Measures:

e Primary Outcome: Change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5)
total severity score. The primary hypothesis was that SRX246 would result in a clinically
meaningful 10-point reduction in the mean CAPS-5 score compared to placebo.

e Secondary Outcomes:

o Safety and tolerability (assessed by adverse events, serious adverse events, and dropout
rates).

o Change in depressive symptoms (Beck Depression Inventory-Il - BDI-II).
o Change in irritability, anger, and aggression (Sheehan Irritability Scale - SIS).

o Change in quality of life (Medical Outcomes Study Short-Form 12-ltem Health Survey -
SF-12, and Sheehan Disability Scale - SDS).

o Change in sleep quality (Pittsburgh Sleep Quality Index - PSQI).
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Diagram 2: Workflow of the Phase 2 Crossover Clinical Trial of SRX246 for PTSD.
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Clinical Trial Results

The Phase 2 trial was underpowered due to recruitment challenges. While the primary endpoint
of a statistically significant 10-point reduction in CAPS-5 score was not met, the study revealed
a signal of efficacy for SRX246.[7]

Table 1: Primary Efficacy Outcome - Change in CAPS-5 Score

Outcome SRX246 Placebo
Effect Size (pre-post change) 1.05 0.69
) ) ) ] K0.36 (~30% higher for
Difference in Effect Size \multicolumn{2}Hc
SRX246)}
Clinically Significant Reduction ) _
27% of patients 18% of patients

(=10 points)

KNot Statistically Significant

Statistical Significance \multicolumn{2}Hc
(p=0.55)}

Data sourced from the final report of the clinical trial (W81XWH-15-1-0645).[7]

Table 2: Secondary Efficacy Outcomes
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Outcome Measure Finding

Significant reduction in scores over time, but no
Beck Depression Inventory-II (BDI-II) significant difference between SRX246 and

placebo.[7]

Significant reduction in scores over time, but no
Sheehan Irritability Scale (SIS) significant difference between SRX246 and
placebo.[7]

Significant reduction in scores over time, but no
Sheehan Disability Scale (SDS) significant difference between SRX246 and
placebo.[7]

) Significant improvement over time, but no
Medical Outcomes Study Short-Form 12-Item

significant difference between SRX246 and
Health Survey (SF-12)

placebo.[7]

Findings suggest a potential stabilizing effect on
) ] sleep quality with SRX246 compared to a
Pittsburgh Sleep Quality Index (PSQI) ) ) )
decrease in quality with placebo, though not

statistically significant.[7]

Data sourced from the final report of the clinical trial (W81XWH-15-1-0645).[7]

Safety and Tolerability

Across clinical trials, SRX246 has been generally well-tolerated.[4][8] In the Phase 2 PTSD
trial, adverse events were typically mild to moderate and included gastrointestinal distress,
headache, nausea, vomiting, cough, and throat irritation. There were no significant differences
in the frequency of adverse events between the SRX246 and placebo groups.[7] No serious
adverse events were reported.[8]

Conclusion

SRX246, a vasopressin V1a receptor antagonist, represents a novel mechanism of action for
the treatment of PTSD. Preclinical studies have demonstrated its ability to modulate fear
circuitry in the brain. The Phase 2 clinical trial in PTSD, although underpowered, provided a
signal of efficacy, with a larger effect size on PTSD symptom reduction compared to placebo.
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The compound was also found to be safe and well-tolerated. These preliminary findings
suggest that SRX246 warrants further investigation in larger, adequately powered clinical trials
to definitively determine its therapeutic potential for individuals suffering from PTSD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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